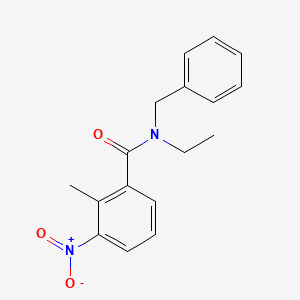

N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide is a compound that belongs to the benzamide class, which is of significant interest due to their diverse range of biological activities and chemical properties. This exploration delves into the compound’s synthesis, structural analysis, and its physical and chemical characteristics, drawing insights from scientific research without focusing on drug applications, dosages, or side effects.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions that include nitration, amidation, and other functional group transformations. For example, Saeed et al. (2010) describe a two-step synthesis process involving refluxing with thionyl chloride and treatment with benzoic acid derivatives to synthesize a related benzamide compound. This method highlights the complexity and precision required in synthesizing benzamide derivatives, including N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide (Saeed, Hussain, Abbas, & Bolte, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated by Ayoob and Hawaiz (2023). These studies provide detailed information on the crystal lattice, dihedral angles, and orientation of functional groups, which are crucial for understanding the compound's chemical behavior and potential interactions (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization. Research by Samet et al. (2005) on dibenz[b,f][1,4]oxazepin-11(10H)-ones highlights the reactivity of the nitro group in benzamide compounds and provides insight into the synthetic utility of these reactions for producing structurally diverse compounds (Samet, Marshalkin, Kislyi, Chernysheva, Strelenko, & Semenov, 2005).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are crucial for their application in various fields. Studies employing differential scanning calorimetry (DSC) can provide valuable data on these properties, offering insights into the compound's stability and behavior under different conditions (Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties of N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide, including its reactivity, stability, and interaction with other molecules, can be inferred from studies on related benzamide compounds. For instance, research by Raycroft et al. (2014) on the metal ion-promoted alcoholysis of benzamide derivatives demonstrates the influence of metal ions on the reaction rates and mechanisms, shedding light on the chemical behavior of these compounds (Raycroft, Cimpean, Neverov, & Brown, 2014).

Eigenschaften

IUPAC Name |

N-benzyl-N-ethyl-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-18(12-14-8-5-4-6-9-14)17(20)15-10-7-11-16(13(15)2)19(21)22/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXCBQSHRNLOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)

![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)

![4-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5667607.png)

![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)

![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)

![rel-(4aS,8aS)-2-{2-[3-(1H-imidazol-1-yl)propoxy]benzyl}octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5667627.png)

![2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)

![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)

![ethyl 4-[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)amino]piperidine-1-carboxylate](/img/structure/B5667684.png)

![3-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5667689.png)